4-Methylumbelliferone-13C4
Overview
Description
4-Methylumbelliferone-13C4 is a labeled derivative of 4-Methylumbelliferone, a coumarin derivative widely used in scientific research. This compound is primarily utilized as a small molecule inhibitor of hyaluronan synthesis, a glycosaminoglycan involved in various biological processes such as inflammation, cancer, and autoimmunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferone-13C4 involves the incorporation of carbon-13 isotopes into the 4-Methylumbelliferone structure. This is typically achieved through a series of chemical reactions starting from labeled precursors. One common method involves the use of 4-methylumbelliferone as the starting material, which undergoes a series of reactions including iodination, condensation, and cyclization to introduce the carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy is crucial for quality control .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferone-13C4 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of this compound. These derivatives are often used in further chemical synthesis or as intermediates in the production of more complex compounds .
Scientific Research Applications
4-Methylumbelliferone-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the synthesis of various coumarin derivatives.
Biology: Employed in the study of hyaluronan synthesis and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, inflammation, and autoimmunity.
Industry: Utilized in the production of fluorescent dyes and as a building block for more complex chemical compounds .
Mechanism of Action
The primary mechanism of action of 4-Methylumbelliferone-13C4 involves the inhibition of hyaluronan synthesis. This is achieved by interfering with the enzymes responsible for hyaluronan production, leading to reduced levels of this glycosaminoglycan in tissues. The compound also affects various molecular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: The non-labeled version of the compound, widely used in similar research applications.
7-Hydroxycoumarin: Another coumarin derivative with similar fluorescent properties and biological activities.
Coumarin-3-carboxylic acid: A related compound used in the synthesis of various coumarin derivatives
Uniqueness
4-Methylumbelliferone-13C4 is unique due to its labeled carbon-13 isotopes, which make it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. This allows for more precise tracking and analysis of the compound in various biological and chemical systems .
Biological Activity
4-Methylumbelliferone-13C4 (4-MU-13C4) is a stable isotopic form of 4-methylumbelliferone (4-MU), a small molecule known for its role as an inhibitor of hyaluronan (HA) synthesis. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammation and cancer. This article aims to provide a comprehensive overview of the biological activity of 4-MU-13C4, highlighting its mechanisms of action, effects on disease models, and relevant research findings.
4-MU inhibits HA synthesis by depleting the precursor substrates necessary for HA production. Specifically, it activates UDP-glucuronyl transferases, leading to reduced availability of UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc), which are critical for HA biosynthesis. This mechanism has been well-documented in various studies .
Biological Effects and Case Studies
The biological effects of 4-MU-13C4 have been explored in several experimental models across different disease contexts:
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Cancer :
- Inhibition of Tumor Growth : Studies have shown that 4-MU reduces the proliferation, migration, and invasion of various cancer cell lines, including pancreatic cancer. In vivo models demonstrated significant tumor size reduction when treated with 4-MU .
- Mechanisms in Cancer : The compound has been associated with downregulation of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .
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Inflammation :
- Lung Inflammation Models : In mouse models subjected to lipopolysaccharide (LPS)-induced lung inflammation, treatment with 4-MU significantly decreased inflammatory cytokine levels and reduced lung injury .
- Pulmonary Fibrosis : Research indicates that 4-MU treatment attenuates fibrotic deposition and vascular remodeling in models of pulmonary hypertension, suggesting its protective role against lung fibrosis .
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Autoimmune Diseases :
- Collagen-Induced Arthritis : In models of arthritis, 4-MU improved disease scores and reduced inflammatory markers, indicating its potential as an immunomodulatory agent .
- Multiple Sclerosis Models : The compound has been shown to modulate immune responses by increasing regulatory T-cell populations and shifting T-helper cell differentiation towards non-pathogenic phenotypes .
Pharmacokinetics
The pharmacokinetics of 4-MU-13C4 reveal important insights into its clinical application:
- Bioavailability : The systemic oral bioavailability of 4-MU is reported to be less than 3%, primarily due to extensive first-pass metabolism. However, its metabolite, 4-methylumbelliferyl-β-D-glucuronide (4MUG), is bioactive and contributes to the therapeutic effects observed .
- Half-Life : The half-life of 4-MU in humans is approximately 28 minutes, necessitating careful consideration in dosing regimens for effective therapeutic outcomes .
Summary Table of Research Findings
Properties
IUPAC Name |
7-hydroxy-4-(113C)methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHNITRMYYLLCV-IPRLLLDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C](=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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